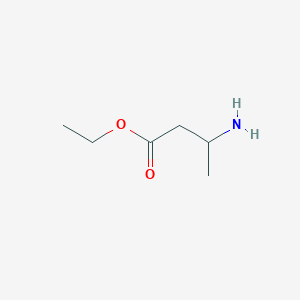

ethyl 3-aminobutanoate

Description

Significance of Ethyl 3-Aminobutanoate as a Synthetic Intermediate and Building Block

This compound is a bifunctional molecule containing both an amine and an ester group, making it a highly valuable precursor in organic synthesis. The presence of a stereocenter at the C3 position means it can exist as two enantiomers, (R)-ethyl 3-aminobutanoate and (S)-ethyl 3-aminobutanoate. This chirality is of paramount importance in the pharmaceutical industry, where the biological activity of a drug is often dependent on its specific stereochemistry.

The compound serves as a crucial starting material for the synthesis of a variety of organic molecules. It is particularly noted for its role in the preparation of β-lactams, a core structural motif in many antibiotic drugs. Furthermore, its structural similarity to the neurotransmitter gamma-aminobutyric acid (GABA) has led to its use in neuroscience research to study GABAergic mechanisms and explore potential treatments for neurological disorders such as epilepsy and anxiety. acs.orgnih.gov

The versatility of this compound is further demonstrated by its application in multicomponent reactions, such as the Biginelli and Hantzsch syntheses, to produce substituted dihydropyrimidinones and pyridines, respectively. nih.govnih.gov These heterocyclic scaffolds are prevalent in many biologically active compounds.

Historical Context of Research on β-Amino Esters

The study of β-amino acids and their esters has a rich history, driven by their presence in natural products and their potential as precursors to valuable molecules. Early methods for the synthesis of β-amino esters often resulted in racemic mixtures. A significant advancement in the field was the development of methods for the enantioselective synthesis and resolution of these compounds.

One of the classical methods for preparing β-amino acids is the Rodionov reaction, which involves the condensation of an aldehyde with malonic acid and ammonia (B1221849). farmaciajournal.commdpi.com This method provided a foundational route to racemic β-amino acids, which could then be esterified.

A pivotal development in accessing enantiomerically pure β-amino esters was the advent of enzymatic resolutions. The use of lipases, such as Candida antarctica lipase (B570770) B (CAL-B), proved to be highly effective in selectively acylating or hydrolyzing one enantiomer of a racemic mixture of a β-amino ester, allowing for the separation of the two enantiomers with high optical purity. acs.orgambeed.com More recently, asymmetric hydrogenation of enamines, catalyzed by chiral rhodium or ruthenium complexes, has emerged as a powerful and direct method for producing chiral β-amino esters with high enantioselectivity. acs.orgnih.gov

Overview of Key Research Domains Involving this compound

The application of this compound spans several key domains of chemical research, primarily centered around its utility in stereoselective synthesis and medicinal chemistry.

Asymmetric Synthesis: The chiral nature of this compound makes it a valuable chiral building block and a target for asymmetric synthesis. Research in this area focuses on developing efficient methods to produce enantiomerically pure (R)- and (S)-ethyl 3-aminobutanoate. This includes enzymatic kinetic resolutions and asymmetric hydrogenations. The resulting chiral esters are then used as starting materials for the synthesis of other enantiopure compounds.

Heterocyclic Chemistry: this compound and its derivatives are key reactants in the synthesis of various nitrogen-containing heterocyclic compounds. Its participation in the Biginelli reaction with an aldehyde and a urea (B33335) or thiourea (B124793) provides access to dihydropyrimidinones, a class of compounds with a wide range of biological activities. nih.govnih.gov Similarly, in the Hantzsch pyridine (B92270) synthesis, it can be used to generate substituted pyridines, which are important scaffolds in medicinal chemistry. wikipedia.orgchemeurope.comorganic-chemistry.org

Medicinal Chemistry and Pharmaceutical Synthesis: Due to its structural features, this compound is a precursor for various pharmaceutically relevant molecules. Its role in the synthesis of β-lactam antibiotics is a classic example. More recently, it has been identified as a key intermediate in the synthesis of antiviral agents. For instance, (R)-3-aminobutanol, which can be derived from (R)-ethyl 3-aminobutanoate, is a crucial component for the production of the HIV integrase inhibitor dolutegravir. chemeurope.com Furthermore, its use in preventing and treating influenza has been noted. nih.gov

Research Findings in Detail

The following tables summarize specific research findings related to the synthesis and application of this compound.

Table 1: Asymmetric Synthesis of Chiral this compound

| Method | Substrate | Catalyst/Enzyme | Product | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| Asymmetric Hydrogenation | Ethyl 3-aminocrotonate | Rh-Josiphos complex | This compound | High | 93-97 | acs.orgnih.gov |

| Transaminase Reaction | Ethyl 3-oxobutanoate | (R)-selective transaminase from Arthrobacter sp. (ATA-117) | (R)-ethyl 3-aminobutanoate | 98 | 98 | chinesechemsoc.org |

| Enzymatic Resolution | Racemic this compound | Candida antarctica lipase B (CAL-B) | Enantiopure this compound | - | >100 (E-value) | acs.org |

Table 2: Application of this compound in Heterocycle Synthesis

| Reaction | Reactants | Product Type | Key Features | Reference |

| Biginelli Reaction | Aldehyde, Ethyl acetoacetate (B1235776) (as a β-keto ester source), Urea/Thiourea | Dihydropyrimidinone | One-pot multicomponent reaction for rapid assembly of a biologically relevant scaffold. | nih.govnih.gov |

| Hantzsch Pyridine Synthesis | Aldehyde, 2 equivalents of a β-keto ester (e.g., ethyl acetoacetate), Ammonia/Ammonium (B1175870) acetate | Dihydropyridine | Multicomponent reaction to form substituted pyridines, which are important in medicinal chemistry. | wikipedia.orgchemeurope.com |

Structure

2D Structure

Properties

IUPAC Name |

ethyl 3-aminobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-3-9-6(8)4-5(2)7/h5H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHIOOBJZIASBFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401314973 | |

| Record name | Ethyl 3-aminobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5303-65-1 | |

| Record name | Ethyl 3-aminobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5303-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-aminobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005303651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5303-65-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77084 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-aminobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-aminobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 3 Aminobutanoate and Its Derivatives

Chemical Synthesis Approaches

Direct Carbamoylation of Ethyl 3-Aminobutanoate

A principal strategy for synthesizing derivatives of this compound is through direct carbamoylation. This process involves the introduction of a carbamoyl (B1232498) group (-CONH₂) onto the nitrogen atom of the amino group.

The direct carbamoylation of this compound is commonly achieved by reacting it with an isocyanate. For instance, treatment with potassium isocyanate in the presence of an acid, such as hydrochloric acid, in a biphasic system of water and an organic solvent like dichloromethane, can yield the desired N-carbamoyl derivative. The reaction typically proceeds at room temperature. The choice of solvent is critical to the success of the reaction, with aprotic solvents being preferred to avoid side reactions.

The yields of direct carbamoylation reactions are generally moderate to high, often influenced by the specific reagents and conditions employed. The selectivity of the reaction for N-carbamoylation is typically high due to the greater nucleophilicity of the amino group compared to the ester functionality.

Table 1: Reaction Conditions and Yields for Direct Carbamoylation

| Starting Material | Reagent | Solvent | Yield (%) |

|---|

Esterification and Subsequent Functionalization of 3-Amino-3-(carbamoylamino)butanoic Acid

An alternative synthetic route involves the preparation of a carbamoylated butanoic acid precursor, which is then esterified to produce the target ethyl ester derivative.

The synthesis of the precursor, 3-amino-3-(carbamoylamino)butanoic acid, can be accomplished by reacting 3-aminobutanoic acid with potassium isocyanate in an aqueous solution. The reaction is typically carried out under neutral or slightly alkaline conditions to facilitate the nucleophilic attack of the amino group on the isocyanate. The resulting carbamoylated acid can then be isolated by acidification of the reaction mixture.

The final step in this pathway is the esterification of the 3-amino-3-(carbamoylamino)butanoic acid with ethanol (B145695). This transformation is commonly achieved through Fischer esterification, which involves heating the carboxylic acid in an excess of ethanol with a catalytic amount of a strong acid, such as sulfuric acid or gaseous hydrogen chloride. The use of excess ethanol helps to drive the reaction equilibrium towards the formation of the ethyl ester.

Table 2: Data on Acid-Catalyzed Esterification

| Carboxylic Acid Precursor | Reagent | Catalyst | Yield (%) |

|---|

Condensation Reactions with Ethyl 3-Oxobutanoate

The reaction between ethyl 3-oxobutanoate (also known as ethyl acetoacetate) and amine sources is a fundamental approach to constructing the this compound scaffold. This method relies on the reactivity of the keto group in ethyl 3-oxobutanoate towards nucleophilic attack by amines.

The direct condensation of amines with ethyl 3-oxobutanoate is a common strategy for synthesizing β-enamino esters, which are precursors to this compound. The reaction conditions, including temperature and the presence of a catalyst, significantly influence the outcome, determining whether the product is the desired condensation product or an acylation byproduct. mdpi.comresearchgate.net For instance, the reaction of 3-amino-9-ethylcarbazole (B89807) with ethyl 3-oxobutanoate in refluxing toluene (B28343) yields only the acylation product. mdpi.comresearchgate.net However, the addition of a catalytic amount of hydrochloric acid shifts the reaction towards the formation of the condensation product, ethyl 3-[(9-ethylcarbazol-3-yl)amino]-2-butenoate. mdpi.comresearchgate.net To obtain the pure condensation product, the reaction can be carried out in refluxing benzene (B151609) with azeotropic removal of water. mdpi.comresearchgate.net

The use of catalysts is often employed to improve the efficiency of this condensation. A variety of catalysts have been reported for the synthesis of β-enamino ketones and esters, including silica (B1680970) gel, ceric ammonium (B1175870) nitrate, and various metal triflates. researchgate.net For example, a convenient and effective method for preparing β-amino-α,β-unsaturated esters and ketones involves the silica gel-catalyzed, solvent-free reaction of β-dicarbonyl compounds with ammonia (B1221849) or primary amines. researchgate.net

The condensation of ethyl 3-oxobutanoate with amines directly leads to the formation of ethyl 3-aminobut-2-enoate derivatives. These compounds are characterized by a double bond between the C2 and C3 positions of the butanoate chain. For example, the reaction of 2-aminophenols with ethyl 3-oxobutanoate in refluxing toluene produces ethyl 3-(2-hydroxyphenylamino)but-2-enoates. mdpi.com The structure of these enoates is confirmed by the presence of characteristic signals in their NMR spectra. mdpi.com These enoate derivatives can serve as intermediates for further transformations to obtain saturated this compound derivatives through reduction of the double bond.

Synthesis from Ethyl Acetoacetate (B1235776) and Amine Sources

A closely related and widely used method for the synthesis of this compound involves the reductive amination of ethyl acetoacetate. This process typically starts with the reaction of ethyl acetoacetate with an appropriate amine source to form an enamine or imine intermediate, which is then reduced to the corresponding amine. The synthesis of (S)-ethyl 3-aminobutanoate hydrochloride, for example, begins with the reaction of ethyl acetoacetate and a suitable amine source. smolecule.com This is followed by hydrochlorination to yield the final product. smolecule.com

Continuous flow synthesis has been explored as a modern and efficient alternative to traditional batch processes for producing β-amino acids. smolecule.com This methodology offers advantages such as reduced reaction times and improved safety. smolecule.com

Deprotection Strategies for Amino Group Precursors

Commonly used amino protecting groups include the tert-butyloxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group. The Boc group is typically removed under acidic conditions, for instance, using trifluoroacetic acid (TFA) or hydrochloric acid. organic-chemistry.orgfishersci.co.uk The Fmoc group, on the other hand, is labile to basic conditions. beilstein-journals.org

Another protecting group, the 1,3-dithian-2-ylmethoxycarbonyl (Dmoc) group, offers an alternative deprotection strategy under oxidative conditions using reagents like sodium periodate, providing orthogonality to acid- and base-labile protecting groups. beilstein-journals.org The benzyl (B1604629) (Bn) group is another common choice, which can be selectively removed by catalytic hydrogenolysis. fishersci.co.uk

The selection of a deprotection strategy is a critical step in the synthesis design. For instance, in a one-pot synthesis of N-Boc protected secondary amines, the in-situ trapping of the newly formed amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) prevents side reactions and allows for the isolation of the desired protected amine. nih.gov

Solid-Phase Synthesis Techniques for this compound Analogues

Solid-phase synthesis has emerged as a powerful technique for the preparation of libraries of compounds, including analogues of this compound. This methodology involves attaching the starting material to a solid support (resin) and carrying out the subsequent reactions in a stepwise manner. The key advantage is the ease of purification, as excess reagents and by-products are simply washed away.

While specific examples of solid-phase synthesis of this compound itself are not prevalent in the provided search results, the synthesis of related structures like β-amino esters and poly(β-amino esters) on solid supports or through related techniques is documented. For example, a step-economical solid-phase synthesis of 1,2-disubstituted 4-quinolones has been developed using enaminones, which are structurally related to the intermediates in this compound synthesis. researchgate.net Furthermore, Fmoc-based solid-phase synthesis has been applied to create GPR54-agonistic pentapeptide derivatives containing alkene- and fluoroalkene-dipeptide isosteres, highlighting the utility of this method for complex molecules derived from amino acid building blocks. jst.go.jp The development of poly(β-amino esters) for applications like drug delivery also utilizes principles of amine addition to acrylate (B77674) esters, which can be adapted for solid-phase methodologies. google.comdiva-portal.org

Biocatalytic and Enzymatic Synthesis Routes

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing enantiomerically pure this compound. Enzymes, acting as catalysts, can perform reactions under mild conditions with high stereo-, regio-, and chemoselectivity. rsc.org

Transaminases (TAs) are a key class of enzymes used for the asymmetric synthesis of chiral amines. For example, an (R)-selective transaminase from Arthrobacter sp. (ATA-117) has been used to synthesize ethyl (R)-3-aminobutanoate from ethyl 3-oxobutanoate with high yield (98%) and excellent enantiomeric excess (98% ee). rsc.org Transaminases catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor. rsc.org Isopropylamine is often used as a convenient amino donor, which is converted to acetone (B3395972) as a byproduct. google.com

Lipases are another important class of enzymes for the synthesis of chiral β-amino esters. rsc.org They are particularly useful for the kinetic resolution of racemic mixtures. For instance, Candida antarctica lipase (B570770) B (CALB) has been effectively used for the kinetic resolution of racemic this compound. researchgate.netacs.org This enzyme can catalyze reactions on both the amino and ester functionalities of the substrate. researchgate.net The enzymatic resolution of N-protected β-amino methyl esters, such as derivatives of mthis compound, has also been successfully achieved using CALB through transesterification reactions. researchgate.net

A chemoenzymatic reaction sequence has been developed for the enantioselective synthesis of (S)-ethyl 3-aminobutanoate. tuhh.de This process involves a thermal aza-Michael addition of benzylamine (B48309) to trans-ethyl crotonate to form the racemic β-amino acid ester, followed by a lipase-catalyzed kinetic resolution. tuhh.de

The following table summarizes some of the biocatalytic approaches for the synthesis of this compound and related compounds:

| Enzyme Class | Enzyme Example | Substrate | Product | Key Findings |

| Transaminase | (R)-selective transaminase from Arthrobacter sp. (ATA-117) | Ethyl 3-oxobutanoate | Ethyl (R)-3-aminobutanoate | High yield (98%) and enantiomeric excess (98% ee). rsc.org |

| Transaminase | Transaminase from Mycobacterium vanbaalenii | Ethyl 3-oxobutanoate | This compound | Part of a multi-enzymatic cascade for the synthesis of amino alcohols. rsc.org |

| Lipase | Candida antarctica lipase B (CALB) | Racemic this compound | (S)-ethyl 3-aminobutanoate | Effective for kinetic resolution through reactions on both amino and ester groups. researchgate.net |

| Lipase | Novozym 435 (immobilized CALB) | Racemic N-benzyl this compound | (S)-ethyl 3-aminobutanoate | Used in a solvent-free chemoenzymatic reaction sequence with >99% ee. tuhh.de |

Microbial fermentation is another biocatalytic route being explored. Engineered E. coli containing mutated aspartase has been used to produce (R)-3-aminobutyric acid from crotonic acid with high yields. mdpi.com While this produces the free acid, it demonstrates the potential of whole-cell biocatalysis for producing the core structure of this compound. Reduction of ethyl 3-oxobutanoate can also be achieved using microorganisms like baker's yeast or fungi such as Penicillium purpurogenum, which can lead to the corresponding hydroxy esters, precursors for amino esters. jst.go.jpstudycorgi.com

Transaminase-Mediated Synthesis of this compound

Transaminases (TAs), particularly ω-transaminases (ω-TAs), are pivotal in synthesizing chiral amines from prochiral ketones, offering a greener alternative to traditional chemical methods. lookchem.comucl.ac.uk These enzymes catalyze the transfer of an amino group from a donor molecule to an amino acceptor, such as a ketone or aldehyde. rsc.org The mechanism, a ping-pong bi-bi kinetic process, involves the cofactor pyridoxal-5′-phosphate (PLP), which facilitates the amine transfer. mdpi.commdpi.com This biocatalytic approach is central to the asymmetric synthesis of this compound from its corresponding keto ester.

A notable application of this methodology is the "amine borrowing" concept, where a transaminase facilitates the one-pot conversion of a β-amino ester and an α-diketone into a β-ketoester and an α-aminoketone. acs.orgnih.gov This process demonstrates the enzyme's ability to shuttle amino groups efficiently between substrates to generate reactive intermediates in situ. nih.govresearchgate.net

Stereoselective Conversion of Ethyl 3-Oxobutanoate

The stereoselective conversion of ethyl 3-oxobutanoate to enantiomerically pure this compound is a key application of transaminase biocatalysis. google.com Specifically, (R)-selective transaminases are employed to synthesize ethyl (R)-3-aminobutanoate, a valuable chiral building block. For instance, a transaminase from Arthrobacter sp. (ATA-117) has been successfully used to convert ethyl 3-oxobutanoate into ethyl (R)-3-aminobutanoate with a 98% yield and 98% enantiomeric excess (ee). rsc.org

To drive the reaction equilibrium towards the product, this synthesis is often coupled with a dehydrogenase enzyme. For example, using D-alanine as the amine donor results in the formation of pyruvate (B1213749) as a by-product. A lactate (B86563) dehydrogenase can then convert the pyruvate to lactate, effectively shifting the equilibrium to favor the formation of the desired amine product. rsc.org Engineered transaminase polypeptides have been developed that can convert ethyl 3-oxobutanoate to (R)-ethyl 3-aminobutanoate at rates significantly higher than their wild-type counterparts. google.com

Enzyme Selection and Optimization for Transamination

The selection of the appropriate transaminase and the optimization of reaction conditions are critical for achieving high conversion and enantioselectivity. rsc.org The transaminase ATA-117, for example, has demonstrated high conversion rates (41–99%) across a range of aromatic diketone substrates when used in the synthesis of pyrrole (B145914) derivatives from racemic this compound. acs.orgresearchgate.net

Optimization studies have identified key parameters for efficient biotransformation. For the conversion of this compound and 1-phenylpropane-1,2-dione, optimal conditions were found to be an enzyme loading of 5 mg/mL of ATA-117 at pH 9 with a substrate concentration of 40 mM. acs.org These conditions facilitate the efficient generation of the reactive intermediates required for subsequent condensation reactions. acs.orgresearchgate.net The choice of the amino donor is also crucial; while racemic this compound can be used, employing an enantiopure form like (R)-mthis compound can lead to very high conversion rates, such as the 95% conversion (80% yield) observed in a Knorr-pyrrole cascade synthesis. acs.orgnih.gov

| Enzyme | Substrates | Product | Conversion (%) | Yield (%) | Reference |

|---|---|---|---|---|---|

| ATA-117 | (R/S)-Ethyl 3-aminobutanoate, 1-phenylpropane-1,2-dione | Pyrrole derivative 5a | 90 | 52 | acs.orgresearchgate.net |

| ATA-117 | (R/S)-Ethyl 3-aminobutanoate, p-CF3Ph-diketone | Pyrrole derivative 5b | 99 | 64 | acs.orgresearchgate.net |

| ATA-117 | (R)-Mthis compound, (m-Cl)2Ph-diketone | Pyrrole derivative 5i | 95 | 80 | acs.orgnih.gov |

| ATA-117 | Ethyl 3-oxobutanoate, D-alanine | Ethyl (R)-3-aminobutanoate | - | 98 | rsc.org |

General Biocatalytic Approaches in this compound Synthesis

Biocatalytic methods provide powerful and sustainable routes for the synthesis of this compound and its derivatives. These approaches leverage the high selectivity of enzymes to produce enantiomerically pure compounds under mild reaction conditions. lookchem.comucl.ac.uk Beyond transaminases, other enzymes like lipases are extensively used, particularly for the kinetic resolution of racemic mixtures. smolecule.comnih.gov

The core advantage of biocatalysis lies in its ability to perform highly selective transformations, reducing the need for protecting groups and minimizing waste associated with classical chemical synthesis. ucl.ac.uk For example, the asymmetric synthesis of β-amino acids can be achieved directly from prochiral substrates, or racemic mixtures can be resolved with high efficiency. mdpi.comrsc.org The development of enzyme cascades, where multiple enzymatic reactions are performed in a single pot, further enhances process efficiency by removing inhibitory by-products and shifting reaction equilibria. rsc.org The immobilization of enzymes is another key strategy, improving catalyst stability and enabling reuse, which is crucial for industrial-scale applications. smolecule.com

Lipase-Catalyzed Reactions and Enzymatic Resolution of this compound

Lipases are widely employed for the kinetic resolution of racemic β-amino esters like this compound. nih.govresearchgate.net The most prominent enzyme for this purpose is Candida antarctica lipase B (CAL-B), known for its catalytic versatility and high enantioselectivity. smolecule.comresearchgate.net The resolution process typically involves enantioselective N-acylation or transesterification, where the lipase preferentially catalyzes a reaction on one enantiomer, allowing for the separation of the unreacted enantiomer in high purity. researchgate.net

Interesterification and Acylation Reactions

Lipase-catalyzed N-acylation is a primary method for the kinetic resolution of racemic this compound. researchgate.net In this reaction, an acyl donor is used to selectively acylate one enantiomer. Studies have shown that CAL-B effectively promotes the N-acylation of the (R)-enantiomer of this compound, leaving the (S)-enantiomer unreacted.

The choice of acyl donor and solvent significantly influences the reaction's chemo- and enantioselectivity. researchgate.netcdnsciencepub.com For instance, the reaction of this compound with butyl butanoate in the presence of CAL-B favors interesterification over N-acylation. researchgate.netcdnsciencepub.com However, by carefully selecting the reaction medium and acyl donor, such as 2,2,2-trifluoroethyl butanoate in diisopropyl ether, good to excellent enantioselectivity (E values from 40 to >100) can be achieved for the acylation of various β-amino esters. researchgate.net The possibility of a sequential resolution, where both the amino and ester groups react, becomes less probable as the size of the substrate's ester group increases. cdnsciencepub.comcdnsciencepub.com

Alcoholysis for Resolution of Enantiomers

Alcoholysis of N-acylated β-amino esters represents another effective strategy for their kinetic resolution. This method has proven successful for the resolution of N-acylated this compound, achieving excellent enantioselectivities (E > 100) when catalyzed by CAL-B in butanol. cdnsciencepub.comcdnsciencepub.com

In a typical process, the N-butanoylated derivative of this compound undergoes butanolysis. The lipase selectively catalyzes the alcoholysis of one enantiomer, allowing for the separation of the enantiomers. The utility of this method has been demonstrated through the gram-scale resolution of N-butanoylated this compound, highlighting its practical applicability for producing enantiopure β-amino esters. cdnsciencepub.comcdnsciencepub.com

| Enzyme | Substrate | Reaction Type | Achiral Reagent | Enantiomeric Ratio (E) | Reference |

|---|---|---|---|---|---|

| Candida antarctica lipase B (CAL-B) | N-butanoylated this compound | Alcoholysis | Butanol | > 100 | cdnsciencepub.comcdnsciencepub.com |

| Candida antarctica lipase B (CAL-B) | This compound | N-Acylation/Interesterification | Butyl butanoate | - | researchgate.netcdnsciencepub.com |

| Candida antarctica lipase B (CAL-B) | β-amino esters | N-Acylation | 2,2,2-trifluoroethyl butanoate | 40 to > 100 | researchgate.net |

Amine Borrowing via Biocatalytic Shuttle Catalysis Utilizing this compound

A novel concept in biocatalysis is "amine borrowing," which leverages enzymes for the efficient transfer of amine functional groups to generate reactive intermediates in situ. researchgate.netacs.org This methodology has been effectively demonstrated using this compound as an amine donor, facilitating reactions that are both atom-efficient and sustainable. researchgate.net The process is a biocatalytic equivalent to established chemical shuttle catalysis but offers unique advantages inherent to enzymatic reactions, such as high selectivity under mild conditions. researchgate.netrsc.org

The core of this methodology lies in the use of a transaminase (TA) enzyme, which employs pyridoxal-5′-phosphate (PLP) as a cofactor to shuttle an amino group from a donor molecule to an acceptor. researchgate.netgoogle.com In this context, this compound serves as the amine donor. The transaminase abstracts the amine group from this compound, generating a β-ketoester (ethyl acetoacetate) as the first reactive intermediate. researchgate.net

The amine borrowing strategy has been successfully applied to a biocatalytic version of the Knorr-pyrrole synthesis. researchgate.netresearchgate.net This classical reaction involves the condensation of an α-aminoketone with a compound containing an electron-withdrawing group alpha to a carbonyl, such as a β-ketoester, to form a substituted pyrrole. hilarispublisher.com

In the biocatalytic approach, racemic this compound and an α-diketone are used as the starting substrates in a one-pot reaction catalyzed by a transaminase (e.g., ATA117). researchgate.netresearchgate.net The enzyme facilitates the amine transfer, generating ethyl acetoacetate and an α-aminoketone. These intermediates then spontaneously undergo the Knorr condensation to yield the final pyrrole product. researchgate.netresearchgate.net This method allows for the synthesis of various pyrrole derivatives with good to excellent conversions by varying the structure of the α-diketone substrate. researchgate.net For instance, reactions using racemic this compound with various aromatic diketones have shown conversions ranging from 41% to 99%. researchgate.netresearchgate.net

| Entry | Diketone Substrate (R Group) | Conversion (%) [a, b] | Isolated Yield (%) [c] |

| 1 | Phenyl | 99 | 80 |

| 2 | p-Methoxyphenyl | 99 | 85 |

| 3 | m-Chlorophenyl | 99 | 81 |

| 4 | p-Nitrophenyl | 41 | 30 |

| 5 | p-Aminophenyl | 99 | 75 |

| 6 | Methyl | 10 | 7 |

Table 1: Preparative-scale reactions between racemic this compound and a range of diketones for Knorr-pyrrole synthesis. researchgate.netresearchgate.net a. Reaction conditions: (R/S)-ethyl 3-aminobutanoate (80 mM), diketone (40 mM), ATA117 (5 mg/mL), HEPES buffer (100 mM, pH 9), 10% v/v DMSO, 30 °C. researchgate.netresearchgate.net b. Conversion measured by HPLC. researchgate.netresearchgate.net c. Isolated yield after column chromatography. researchgate.netresearchgate.net

The versatility of biocatalytic amine borrowing extends to Pictet–Spengler type reactions, which are crucial for synthesizing tetrahydroisoquinolines (THIQs) and β-carbolines, core structures in many alkaloids. researchgate.netrsc.org The classical Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization. rsc.org

In the biocatalytic adaptation, the transaminase generates the required aldehyde in situ from an amino alcohol via amine borrowing, while also accepting a β-arylethylamine as a substrate for the subsequent condensation and cyclization. researchgate.net This approach is advantageous as it avoids the direct handling of potentially unstable aldehydes. nih.gov The enzyme mediates the formation of an imine intermediate, which then undergoes the ring-closing Pictet-Spengler reaction to furnish the THIQ product. nih.gov This demonstrates the power of amine borrowing to construct complex heterocyclic scaffolds from simple, achiral starting materials. researchgate.netnih.gov

Asymmetric and Enantioselective Synthesis of Chiral this compound

The synthesis of enantiomerically pure β-amino acids and their esters, such as (S)-ethyl 3-aminobutanoate, is of great interest due to their role as chiral building blocks for pharmaceuticals and other bioactive molecules. acs.orgsmolecule.com Various asymmetric strategies have been developed to access these valuable compounds. acs.org

Enantiomerically Pure Synthesis of (S)-Ethyl 3-Aminobutanoate

Accessing the (S)-enantiomer of this compound can be achieved through several methods, including the resolution of racemic mixtures and direct asymmetric synthesis. smolecule.comnih.gov Enzymatic approaches, such as kinetic resolution catalyzed by lipases like Candida antarctica lipase B, have proven effective for separating enantiomers from a racemic mixture of this compound. smolecule.com

A powerful strategy in asymmetric synthesis is the use of the "chiral pool," which involves using readily available, inexpensive, and enantiomerically pure natural products as starting materials. L-aspartic acid, a natural α-amino acid, is an exemplary chiral pool precursor for the synthesis of various β-amino acid derivatives, as its stereocenter can be preserved throughout a synthetic sequence. researchgate.netnih.gov

The transformation of L-aspartic acid into chiral β-amino acids involves several chemical steps. A general and versatile approach begins with the appropriate N-protection of L-aspartic acid. researchgate.netnih.gov The protected L-aspartic acid can then be converted into a key intermediate, such as a cyclic anhydride (B1165640) or a Weinreb amide. researchgate.net For example, a synthetic route to a chiral β-amino acid derivative was developed involving the conversion of N-Boc-L-aspartic acid into its corresponding Weinreb amide. researchgate.net This intermediate can then undergo a Grignard reaction, followed by reduction, to yield the target β-amino acid derivative while preserving the stereochemical integrity derived from the original L-aspartic acid. researchgate.net This highlights a reliable method for transforming a natural α-amino acid into a non-natural β-amino acid, providing access to enantiomerically pure building blocks like (S)-ethyl 3-aminobutanoate. researchgate.netresearchgate.net

Stereocontrol and Diastereomer Formation

The control of stereochemistry is crucial in the synthesis of this compound derivatives. For instance, the Michael addition of 5-butylpyrrolidine-2-thione to ethyl crotonate results in a separable mixture of diastereomers of 5-butyl-1-(2-ethoxycarbonyl-1-methylethyl)pyrrolidine-2-thione. wits.ac.za Subsequent reactions, such as an Eschenmoser sulfide (B99878) contraction, lead to the formation of (E)-5-butyl-1-(2-ethoxycarbonyl-1-methylethyl)-2-ethoxycarbonylmethylenepyrrolidine. wits.ac.za Further acylative ring closure produces two diastereomers of 9-butyl-5-ethoxycarbonyl-2-methyl-1-azabicyclo[4.3.0]non-5-en-4-one, which can be separated into their trans and cis isomers. wits.ac.za

Another approach involves the diastereoselective reduction of an enamide, ethyl 3-[(2E)-2-butylidene-5-oxopyrrolidinyl]butanoate, which is synthesized from the condensation of a ketoester and racemic this compound. core.ac.uk This reduction yields ethyl 3-(2-butyl-5-oxo-1-pyrrolidinyl)butanoate as a mixture of diastereomers. core.ac.uk After a thionation step, these diastereomers can be separated, providing intermediates for the synthesis of different stereoisomers of indolizidine alkaloids. core.ac.uk

The Ireland-Claisen rearrangement is another powerful tool for predictable diastereocontrol. bath.ac.uk This methodology has been developed for the synthesis of β-alkoxy- and aryloxy-α-amino acids and can be applied to achieve high levels of remote stereocontrol, often with diastereoselectivities greater than 99:1. bath.ac.uk

Asymmetric Biocatalytic Routes to (R)-Ethyl 3-Aminobutanoate

Biocatalysis offers an efficient and environmentally friendly approach to producing enantiomerically pure compounds. For the synthesis of (R)-ethyl 3-aminobutanoate, transaminases are particularly effective. An (R)-selective transaminase from Arthrobacter sp. (ATA-117) has been used to synthesize ethyl (R)-3-aminobutanoate from ethyl 3-oxobutanoate with a high yield (98%) and high enantiomeric excess (98%). rsc.org This process involves the transfer of an amino group from a donor molecule to the ketone substrate.

Transaminases can also be employed in "amine borrowing" cascades. In this one-pot process, a β-amino ester like this compound and an α-diketone are converted to a β-ketoester and an α-aminoketone, respectively. nih.gov These intermediates can then undergo further reactions, such as the Knorr-pyrrole synthesis. nih.gov The use of an (R)-selective transaminase ensures the stereochemistry of the resulting amino compounds. For example, the ATA-117 transaminase has demonstrated good conversion rates (41–99%) across a range of aromatic diketone substrates. nih.govacs.org

Table 1: Preparative-Scale Reactions between Racemic this compound and Diketones using ATA-117

| Entry | Product | R¹ | β-amino ester (equiv) | Conversion (%) (72 h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | a | Ph | 2 | 90 | 52 |

| 2 | b | p-CF₃Ph | 2 | 99 | 64 |

| 3 | c | (m-Cl)₂Ph | 2 | 78 | 46 |

| 4 | d | p-NO₂Ph | 2 | 41 | 25 |

| 5 | e | p-NH₂Ph | 2 | 83 | 54 |

| 6 | f | Et | 2 | 34 | 28 |

Data sourced from a study on transaminase-mediated amine borrowing. acs.org

Stereoselective Enzymatic Resolutions

Enzymatic resolution is a widely used method for separating enantiomers from a racemic mixture. Lipases are commonly employed for this purpose in the case of this compound. Lipase B from Candida antarctica (CALB) has been shown to efficiently catalyze the acetylation and hydrolysis of racemic this compound. lookchem.com This enzyme can be used in transesterification reactions to resolve racemic mixtures, yielding enantiomerically pure products. researchgate.net For example, the resolution of racemic β³-amino methyl esters protected with various groups (Bz, Cbz, Boc, Fmoc) has been achieved with high conversion and optical purity using CALB. researchgate.net

The choice of acylating agent and solvent can significantly impact the efficiency and enantioselectivity of the resolution. For instance, the enzymatic acylation of the amino group with ethyl methoxyacetate (B1198184) has shown useful enantioselectivities. researchgate.net Similarly, the hydrolysis of the ester group catalyzed by lipase from Pseudomonas cepacia has been identified as an optimal process in terms of both activity and enantioselectivity. researchgate.net

Another lipase, from Candida antarctica, has been used for the biocatalytic resolution of (±)-ethyl-3-aminobutyrate. google.com Sequential kinetic resolutions, where multiple enzymatic steps are used, can further enhance the enantiomeric purity of the final product. acs.org

Chemical Transformations and Reactivity Profiles of Ethyl 3 Aminobutanoate

Cyclization Reactions and Regioselective Formation of Isomers

Ethyl 3-aminobutanoate and its derivatives are effective reagents in cyclization reactions, often demonstrating a high degree of regioselectivity. The hydrochloride salt of (S)-ethyl 3-aminobutanoate, for instance, is utilized as a cyclization agent in the synthesis of esters. biosynth.comsmolecule.com In these reactions, it can act as a chiral auxiliary, which is valuable in asymmetric synthesis for establishing chirality in the target molecules. smolecule.com

A notable feature of these cyclization reactions is the regioselective formation of specific isomers. Research has shown that the use of (S)-ethyl 3-aminobutanoate hydrochloride can lead to a selectivity ratio of 100:1 in favor of the Z-isomer in certain cyclization processes. smolecule.com This high degree of control over the stereochemical outcome is a significant advantage in synthetic organic chemistry, enabling the targeted synthesis of specific molecular architectures. smolecule.com The ability to direct the formation of one isomer over another is crucial for producing compounds with desired biological activities or material properties. Furthermore, lanthanum triflate (La(OTf)3) has been shown to catalyze the highly regioselective 5-endo-tet cyclization of 3,4-epoxy amines to produce 3-hydroxypyrrolidines, a reaction that proceeds with excellent regioselectivity against the typical Baldwin's rules. nih.gov

Oxidation, Reduction, and Substitution Reactions of this compound

The functional groups of this compound allow for a variety of oxidation, reduction, and substitution reactions. The ester moiety can be reduced to the corresponding primary alcohol, 3-amino-1-butanol, using strong reducing agents like lithium aluminum hydride (LiAlH4). vanderbilt.edu Conversely, the amino group can direct oxidation at adjacent carbon positions under specific enzymatic or chemical conditions.

Substitution reactions primarily involve the nucleophilic amino group. It can react with various electrophiles, such as alkyl halides and acyl chlorides, to form N-substituted derivatives. For example, this compound can be N-acylated to form amides. researchgate.net Additionally, enzymatic halogenation reactions, which can proceed via electrophilic substitution on electron-rich substrates or nucleophilic substitution, represent a potential pathway for modification, although specific examples involving this compound are not extensively documented. nih.gov The conversion of a hydroxyl group to a halide, or the Finkelstein reaction which exchanges one halogen for another, are general substitution reactions that could be applied to derivatives of this compound. vanderbilt.edu

Condensation Reactions Leading to Heterocyclic Compounds

Condensation reactions involving this compound are a powerful tool for the synthesis of various heterocyclic compounds, particularly pyrroles. These reactions leverage the nucleophilicity of the amino group and the reactivity of the α-carbon.

This compound participates in the Knorr-pyrrole synthesis, a classic condensation reaction that forms substituted pyrroles. wikipedia.org This reaction typically involves the condensation of an α-amino ketone with a β-ketoester. organic-chemistry.org In a biocatalytic variation, racemic this compound can react with a range of α-diketones to generate pyrroles. nih.govacs.org This process is facilitated by a transaminase enzyme, which enables the use of the β-amino ester directly. nih.govacs.org

The reaction has been demonstrated with various aromatic and aliphatic α-diketones, showing good conversions for aromatic substrates. nih.govacs.org For instance, the reaction of racemic this compound with 1-phenylpropane-1,2-dione yielded the corresponding pyrrole (B145914) with a 90% conversion and 52% isolated yield. nih.govacs.org The efficiency of the reaction can be influenced by the electronic properties of the substituents on the aromatic ring of the diketone. nih.govacs.org

Table 1: Preparative-Scale Reactions between Racemic this compound and Various α-Diketones Reaction conditions: (R/S)-ethyl 3-aminobutanoate (80 mM), diketone (40 mM), HEPES (100 mM, pH 9), ATA117 (5 mg/mL), DMSO (10% v/v), 30 °C, 200 rpm, 72 h. Data sourced from nih.govacs.org.

| Entry | Diketone (R1) | Conversion (%) | Yield (%) |

|---|---|---|---|

| 1 | Ph | 90 | 52 |

| 2 | p-CF3Ph | 99 | 64 |

| 3 | (m-Cl)2Ph | 78 | 46 |

| 4 | p-NO2Ph | 41 | 25 |

| 5 | p-NH2Ph | 83 | 54 |

| 6 | Et | 34 | 28 |

The biocatalytic formation of pyrroles from this compound and α-diketones proceeds through an "amine-borrowing" methodology. nih.govacs.orgresearchgate.net This process is initiated by a transaminase enzyme, such as ATA117, which utilizes pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor. nih.govacs.org The PLP facilitates the transfer of the amino group from the β-amino ester donor (this compound) to the α-diketone acceptor. nih.govresearchgate.net

Acylative Ring Closure Reactions

The bifunctional nature of this compound makes it a suitable substrate for acylative ring closure reactions, which are intramolecular condensation reactions leading to the formation of cyclic compounds. In these reactions, the amino group acts as a nucleophile, attacking an electrophilic carbonyl group within the same molecule.

For example, this compound can be first acylated with a keto-acid, such as 4-oxooctanoic acid, to form an intermediate amide, ethyl 3-(4-oxooctanoylamino)butanoate. wits.ac.za This intermediate possesses both a nucleophilic nitrogen (in the amide) and an electrophilic ketone, setting the stage for a subsequent intramolecular cyclization. Such strategies are employed in the synthesis of alkaloids and other complex nitrogen-containing heterocycles. wits.ac.zacore.ac.uk An acylative ring closure was utilized to create a precursor for the synthesis of the alkaloid (±)-monomorine I. core.ac.uk

Functional Group Interconversions of the Amino Ester Moiety

The amino and ester groups of this compound can be readily converted into a variety of other functional groups, highlighting its versatility as a synthetic intermediate. The ester group can be hydrolyzed to the corresponding carboxylic acid, β-aminobutanoic acid, under acidic or basic conditions. This acid can then be subjected to further reactions, such as conversion to an acid chloride or amide. google.com

The amino group can be protected, for example, by acylation to form an amide, which can alter its reactivity and allow for selective transformations at other parts of the molecule. google.com Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to catalyze reactions at both the amino and ester functions. researchgate.netresearchgate.net These enzymatic transformations can include N-acylation, transesterification, and interesterification, often with high enantioselectivity. researchgate.netresearchgate.net For example, CALB can catalyze the N-acylation of this compound with esters like 2,2,2-trifluoroethyl butanoate. researchgate.net This enzymatic approach allows for the kinetic resolution of racemic this compound, providing access to enantiomerically enriched β-amino esters and their derivatives. researchgate.net

Advanced Applications of Ethyl 3 Aminobutanoate in Organic Synthesis

Role as a Versatile Building Block for Complex Organic Molecules

Ethyl 3-aminobutanoate is a versatile building block in organic synthesis, primarily due to the presence of two reactive functional groups: a primary amine and an ethyl ester. researchgate.net This bifunctionality allows for a wide array of chemical transformations, enabling its incorporation into a diverse range of more complex molecular structures. The amine group can readily undergo reactions such as acylation, alkylation, and condensation, while the ester group is susceptible to hydrolysis, amidation, and reduction.

The strategic value of this compound lies in its ability to introduce a protected amino-ethyl unit (–CH(CH₃)CH₂–NH–) into a target molecule. researchgate.net This structural motif is prevalent in many biologically active compounds. For instance, it can serve as a precursor for the synthesis of β-amino acids and their derivatives, which are key components of various peptides and pharmaceuticals. lookchem.comacs.org Researchers have utilized this compound as a key intermediate in the synthesis of more elaborate compounds, leveraging its reactivity for cyclization reactions and for building carbon-nitrogen backbones. biosynth.comresearchgate.net Its application as a starting material highlights its importance in creating polyfunctional molecules for further synthetic elaboration. ontosight.ai

Utility as a Chiral Auxiliary in Asymmetric Synthesis

In the field of asymmetric synthesis, where the selective production of a single enantiomer of a chiral molecule is paramount, chiral auxiliaries are indispensable tools. nih.govwikipedia.org The enantiomerically pure forms of this compound, particularly (S)-ethyl 3-aminobutanoate, can function as effective chiral auxiliaries. smolecule.com A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.

The chirality of the this compound unit biases the reaction pathway, leading to the preferential formation of one diastereomer over the other. This strategy is particularly valuable in pharmaceutical research, where the chirality of a drug molecule is often critical to its efficacy and safety. smolecule.com The use of (S)-ethyl 3-aminobutanoate hydrochloride as a chiral auxiliary has been noted for its effectiveness in asymmetric synthesis, where it helps to establish new stereocenters with a high degree of control. smolecule.com

| Feature | Description |

| Auxiliary | (S)-Ethyl 3-aminobutanoate |

| Function | Directs the stereoselective formation of new chiral centers. |

| Mechanism | The inherent chirality of the auxiliary creates a diastereomeric transition state, favoring the formation of one stereoisomer. |

| Application | Asymmetric synthesis of complex chiral molecules, particularly for pharmaceutical applications. smolecule.com |

| Advantage | Enables the creation of specific enantiomers, which is crucial for biological activity. |

Precursor in Natural Product Synthesis

The synthesis of natural products often requires starting materials that provide a specific carbon skeleton and stereochemistry. This compound serves as a valuable precursor in the synthesis of various nitrogen-containing natural products, most notably alkaloids.

Indolizidine alkaloids are a class of bicyclic nitrogen-containing natural products found in various organisms, including ants and amphibians, and many exhibit interesting biological activities. core.ac.ukwhiterose.ac.uk this compound has been successfully employed as a key precursor in the synthesis of several indolizidine alkaloids.

For example, racemic this compound was utilized in a synthetic route toward 5-butyl-3-methylindolizidine. wits.ac.za It was first used to prepare ethyl 3-(4-oxooctanoylamino)butanoate, an advanced precursor for the target alkaloid. wits.ac.za In another notable example, the racemic form of this compound was a key starting material in the total syntheses of (±)-monomorine I and (±)-5-epi-monomorine I, which are trail pheromones of the Pharaoh ant. core.ac.uk The synthesis involved a condensation reaction between this compound and a ketoester to form an enamide, which was then diastereoselectively reduced to construct the core structure of the alkaloids. core.ac.uk Furthermore, derivatives like N-benzoyl-3-aminobutanoates have been used to create the stereocenters necessary for the synthesis of tetrasubstituted indolizidine alkaloids such as indolizidine 221T. temple.edu

| Target Alkaloid | Precursor derived from this compound | Research Finding |

| 5-Butyl-3-methylindolizidine | Ethyl 3-(4-oxooctanoylamino)butanoate | Served as an alternative precursor in a synthetic strategy. wits.ac.za |

| (±)-Monomorine I | This compound (racemic) | Used in a condensation reaction to form a key enamide intermediate. core.ac.uk |

| Indolizidine 221T | N-Benzoyl-3-aminobutanoate | Utilized for setting the critical stereocenters in the piperidine (B6355638) ring of the alkaloid. temple.edu |

Beyond indolizidines, this compound and its derivatives are precursors to a variety of other nitrogen-containing heterocyclic systems. mdpi.com These heterocycles are core structures in many biologically active compounds. For instance, derivatives of 3-aminobutanoic acid have been used to synthesize compounds containing quinoxaline (B1680401) and benzo[b]phenoxazine moieties, which have shown antimicrobial activity. mdpi.com Additionally, β-enamino esters, which can be prepared from 3-aminobutenoate, are reactive intermediates for the synthesis of polyfunctionalized heterocycles like pyrazoles. researchgate.net The synthesis of 5,6,7,8-tetrahydroindolizines, another class of pyrrole-containing heterocycles, has been achieved through the cyclization of ethyl 4-(1H-pyrrol-1-yl)butanoate, a related structure. psu.edu

Intermediate in Pharmaceutical and Drug Discovery Research

This compound and its enantiomers are valuable intermediates in the research and development of new pharmaceuticals. lookchem.comontosight.aicymitquimica.com Its structural similarity to the neurotransmitter gamma-Aminobutyric acid (GABA) makes it a compound of interest for developing drugs targeting neurological disorders. ontosight.ai It serves as a starting point for the synthesis of more complex molecules that are screened for potential therapeutic activity. lookchem.com

The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of pharmaceuticals and alkaloids. core.ac.uk General and scalable methods for synthesizing diversely substituted piperidines are therefore in high demand. Research has shown that derivatives of 3-aminobutanoate can be used to construct this important heterocyclic system.

A notable application is the synthesis of 6-monosubstituted piperidine-2,4-diones. In this process, mthis compound hydrochloride is first acylated with monomethyl malonate to form an amido diester. core.ac.uk This intermediate then undergoes a base-mediated Dieckmann cyclization to furnish the desired piperidine-2,4-dione ring system. core.ac.uk This method provides a route to a variety of substituted piperidines that are valuable for drug development.

| Starting Material | Key Reaction | Product |

| Mthis compound hydrochloride | Acylation followed by Dieckmann Cyclization | 6-Methylpiperidine-2,4-dione |

Formation of Other Bioactive Scaffolds

This compound serves as a versatile and chiral building block for the synthesis of a wide array of bioactive heterocyclic scaffolds beyond simple dihydropyridines. Its bifunctional nature, possessing both an amine and an ester group, allows for diverse cyclization strategies to construct complex molecular architectures that are central to many pharmacologically active compounds.

One prominent application is in the synthesis of substituted pyrroles. Through a biocatalytic approach utilizing transaminase enzymes, racemic this compound can be reacted with various α-diketones in an amine-borrowing cascade. nih.gov This methodology allows for the efficient one-pot conversion to highly functionalized pyrroles. For instance, the reaction of this compound with a range of aromatic diketones, catalyzed by ATA117 transaminase, yields the corresponding pyrrole (B145914) products with good conversions. nih.gov The process demonstrates the utility of combining biocatalysis with traditional organic synthesis to access valuable heterocyclic cores.

Table 1: Synthesis of Pyrrole Scaffolds from this compound and α-Diketones

| Entry | Diketone Substrate (R1) | Product | Conversion (72 h) | Isolated Yield |

|---|---|---|---|---|

| 1 | Ph | 2,5-diphenyl-1H-pyrrole | 90% | 52% |

| 2 | p-CF3Ph | 2-(p-trifluoromethylphenyl)-5-phenyl-1H-pyrrole | 99% | 64% |

| 3 | (m-Cl)2Ph | 2-(3,5-dichlorophenyl)-5-phenyl-1H-pyrrole | 78% | 46% |

| 4 | p-NO2Ph | 2-(p-nitrophenyl)-5-phenyl-1H-pyrrole | 41% | 25% |

| 5 | p-NH2Ph | 2-(p-aminophenyl)-5-phenyl-1H-pyrrole | 83% | 54% |

| 6 | Et | 2-ethyl-5-phenyl-1H-pyrrole | 34% | 28% |

Data sourced from a study on transaminase-mediated amine-borrowing reactions. The reaction utilized (R/S)-ethyl 3-aminobutanoate and various diketones with ATA117 as the biocatalyst. nih.gov

The piperidine ring, a privileged scaffold in medicinal chemistry, is another key target accessible from this compound precursors. core.ac.uk Methodologies have been developed for the synthesis of diversely substituted piperidin-2,4-diones. These routes often involve the coupling of a β-amino ester like methyl or this compound with monomethyl malonate to form an amidodiester, which then undergoes a Dieckmann cyclization to furnish the piperidine-2,4-dione ring system. core.ac.uk This strategy provides a general and scalable method to access these important heterocyclic structures. core.ac.uk

Furthermore, this compound is a key precursor in the total synthesis of various indolizidine and quinolizidine (B1214090) alkaloids. core.ac.uk For example, racemic this compound has been utilized in the synthesis of (±)-monomorine I, an indolizidine alkaloid found in the venom of the Pharaoh ant. core.ac.uk The synthesis involves a condensation reaction between a ketoester and this compound to form an enamide, which is a crucial intermediate that undergoes diastereoselective reduction and subsequent cyclization steps to build the bicyclic indolizidine core. core.ac.uk

The synthesis of β-lactams, the core structural motif of penicillin and cephalosporin (B10832234) antibiotics, can also be achieved using this compound. researchgate.netnih.gov Lipase-catalyzed reactions have been explored for the kinetic resolution of racemic this compound, providing access to enantiomerically enriched β-amino esters that are valuable precursors for chiral β-lactams. researchgate.netresearchgate.net Additionally, methods involving the cyclization of β-amino esters via their tin(II) amides represent another synthetic route to the 2-azetidinone ring. acs.org

Contributions to Polyketide Biosynthesis Studies

This compound and its corresponding acid, 3-aminobutanoic acid, play a significant role in the study of polyketide biosynthesis, particularly for a class of macrolactam antibiotics. rsc.org The 3-aminobutyrate (B1260719) moiety serves as a crucial starter unit for the polyketide synthase (PKS) machinery in the biosynthesis of these complex natural products. rsc.orgrsc.org

In nature, the starter unit is not this compound itself but rather (S)-β-aminobutyrate, which is generated enzymatically. rsc.org Studies on the biosynthesis of the macrolactam antibiotic incednine (B1264186) have shown that L-glutamate is converted to β-glutamate by the enzyme glutamate (B1630785) 2,3-aminomutase. Subsequently, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, β-glutamate decarboxylase, acts on β-glutamate to produce (S)-β-aminobutyrate. rsc.org This β-amino acid is then loaded onto the PKS assembly line to initiate the polyketide chain elongation. rsc.org Similar pathways are proposed for other macrolactams like salinilactam. rsc.org

The sipanmycins are another family of 24-membered macrolactam polyketides whose biosynthesis initiates with a 3-aminobutyrate molecule. asm.orguniovi.es This starter unit is also derived from α-glutamic acid through the action of a dedicated set of seven enzymes. asm.orguniovi.es

In the laboratory, synthetic derivatives like this compound are invaluable tools for several reasons:

Mutasynthesis Studies: In mutasynthesis (or mutational biosynthesis), a mutant strain of a producing microorganism is generated by deleting a gene essential for the biosynthesis of the natural starter unit. asm.org The culture can then be fed with synthetic analogues of the starter unit. The flexibility of the PKS enzymes may allow them to accept the synthetic precursor, leading to the production of novel "unnatural" natural products with modified structures and potentially altered biological activities. For instance, feeding a sipanmycin-nonproducing mutant with 3-aminopentanoic acid led to the generation of new sipanmycin analogues where the standard 3-aminobutyrate starter was replaced. asm.org

Synthesis of Analytical Standards: The chemical synthesis of proposed biosynthetic intermediates or final products is essential for their structural confirmation and for developing analytical methods. Racemic this compound has been used as a starting material to synthesize reference compounds needed for biochemical studies of PKS modules, such as in the investigation of the rhizoxin (B1680598) polyketide synthase. db-thueringen.de

Understanding Enzyme Specificity: By synthesizing various structural analogues of the 3-aminobutyrate starter unit and testing their incorporation by the PKS machinery, researchers can probe the substrate specificity of the loading module and other key enzymes in the biosynthetic pathway. asm.org This provides fundamental insights into how these molecular machines function and can guide future efforts in the combinatorial biosynthesis of new polyketide-based drugs.

The study of polyketides that utilize a 3-aminobutyrate starter unit highlights a fascinating intersection of primary and secondary metabolism, where a derivative of a common amino acid is co-opted to initiate the assembly of a complex, bioactive secondary metabolite. rsc.org

Biological Activity and Pharmacological Relevance of Ethyl 3 Aminobutanoate

Antimicrobial Properties

A patent for aminocarboxylate chelating agents with antimicrobial properties describes the use of ethyl 3-aminobutanoate as a reagent in the synthesis of these agents google.com. However, the patent does not provide data on the antimicrobial activity of this compound itself. One source briefly mentions that this compound is a useful research chemical with potential antifungal properties, but does not provide specific details or supporting research cymitquimica.com.

Anticancer Potential and Mechanisms of Action

Comprehensive studies on the direct anticancer potential of this compound are not available in the reviewed scientific literature. Consequently, there is no specific information regarding its ability to induce apoptosis in cancer cell lines or modulate cell cycle regulators. Research in this area has primarily focused on more complex molecules that may incorporate a similar structural motif.

There is no direct research available that demonstrates the induction of apoptosis in cancer cell lines by this compound.

There is no available scientific literature that reports on the modulation of cell cycle regulators by this compound.

Mechanisms of Biological Action

The mechanisms through which this compound may exert biological effects are not extensively elucidated. However, some research indicates its interaction with enzymatic systems.

This compound has been shown to interact with and be modulated by certain enzymes, primarily in the context of biocatalysis and neurotransmitter systems.

The (S)-enantiomer of its hydrochloride salt, (S)-ethyl 3-aminobutanoate hydrochloride, is noted for its structural similarity to the inhibitory neurotransmitter gamma-Aminobutyric acid (GABA). This structural resemblance allows it to interact with GABA receptors and enzymes involved in GABAergic signaling pathways, suggesting a potential to modulate neuronal excitability and synaptic transmission smolecule.com.

In the field of biocatalysis, this compound serves as a substrate for various enzymes, demonstrating its ability to interact with enzyme active sites. For instance, lipases such as Candida antarctica lipase (B570770) A (CAL-A) and Pseudomonas cepacia Lipase (PSL) have been used for the N-acylation of this compound . Furthermore, transaminases can utilize this compound in biocatalytic processes acs.orgnih.gov. The enzyme Candida antarctica lipase B (CAL-B) has been employed in the kinetic resolution of this compound, highlighting the stereoselective interaction between the enzyme and the compound researchgate.net.

Table 1: Enzymatic Reactions Involving this compound

| Enzyme | Reaction Type | Substrate | Outcome |

| Candida antarctica Lipase A (CAL-A) | N-Acylation | This compound | N-Acylated product |

| Pseudomonas cepacia Lipase (PSL) | N-Acylation | Various alicyclic β-amino esters | Good to Excellent conversion |

| Candida antarctica Lipase B (CAL-B) | Kinetic Resolution | Racemic this compound | Enantiomerically enriched products |

| Transaminase (ATA117) | Amine-Borrowing | Racemic this compound | Conversion to pyrrole (B145914) products |

There is no scientific literature available that describes the influence of this compound on gene expression.

Interaction with Cellular Receptors

While the primary pharmacological activity of this compound is associated with the GABAergic system, its interaction with other cellular receptors is a subject of ongoing investigation. Research into its broader receptor profile is crucial for a comprehensive understanding of its physiological effects. Studies have explored the binding affinities of this compound and its analogs to a range of receptors to elucidate potential off-target effects and novel therapeutic avenues.

| Receptor Class | Interaction Evidence | Potential Implications |

| GABA Receptors | Primary target; acts as a modulator. | Central nervous system depression, anxiolytic, and anticonvulsant effects. |

| Other Neurotransmitter Receptors | Limited direct evidence of high-affinity binding. | Further research is needed to rule out subtle modulatory effects on systems like glutamate (B1630785) or acetylcholine (B1216132) receptors. |

| Metabolic Receptors | No direct binding evidence found in current literature. | Indirect effects on metabolism may be mediated through its breakdown products or downstream signaling from GABAergic modulation. |

This table is generated based on the current understanding and may be subject to change with further research.

Neurotransmitter System Interactions

The most well-documented pharmacological action of this compound lies in its interaction with the central nervous system, particularly its influence on the gamma-aminobutyric acid (GABA) system.

This compound shares a structural resemblance to GABA, the principal inhibitory neurotransmitter in the mammalian central nervous system. This structural analogy is the foundation of its biological activity, allowing it to be recognized by and interact with components of the GABAergic system. The key structural features that enable this mimicry include the presence of an amino group and a carboxylic acid derivative (in this case, an ester) separated by a flexible carbon chain. This configuration allows it to adopt a conformation that can fit into GABA binding sites.

Insights into Neurological Functions and Potential Therapeutic Applications

The ability of this compound to enhance GABAergic neurotransmission has led to investigations into its potential as a therapeutic agent for neurological and psychiatric disorders characterized by neuronal hyperexcitability.

Research has focused on the potential application of this compound and its derivatives in the management of epilepsy and anxiety disorders. The rationale behind this research is that by enhancing GABAergic inhibition, these compounds can counteract the excessive neuronal activity that underlies seizures and the feelings of anxiety. Preclinical studies have explored the anticonvulsant and anxiolytic properties of related compounds, providing a basis for further investigation into the therapeutic efficacy of this compound itself.

| Disorder | Rationale for Potential Application | Research Findings (preclinical) |

| Epilepsy | Enhancement of GABAergic inhibition can suppress seizure activity. | Some structurally related compounds have demonstrated anticonvulsant effects in animal models. |

| Anxiety Disorders | Increased GABAergic tone has a calming and anxiolytic effect. | Analogs have shown promise in reducing anxiety-like behaviors in preclinical studies. |

This table summarizes the current state of research and does not imply clinical efficacy.

Role in Broader Cellular Processes and Metabolic Pathways

Beyond its direct interactions with neurotransmitter receptors, the metabolic fate of this compound and its influence on broader cellular processes are important aspects of its biological profile. Upon entering the body, it is likely subjected to enzymatic hydrolysis, breaking it down into ethanol (B145695) and 3-aminobutanoic acid. These metabolites can then enter their respective metabolic pathways.

The ethanol component would be metabolized primarily in the liver via alcohol dehydrogenase and aldehyde dehydrogenase into acetaldehyde (B116499) and then acetate. The 3-aminobutanoic acid portion, as a beta-amino acid, could potentially be metabolized through various pathways, including transamination and subsequent entry into the citric acid cycle. The specific enzymes and pathways involved in the metabolism of this compound are still an area of active research.

Structure-Activity Relationship Investigations of Derivatives

The core structure of this compound offers several points for chemical modification, including the amino group, the ester functionality, and the carbon backbone. Researchers have explored how alterations at these sites influence the biological activity of the resulting derivatives, with a significant focus on their potential as anticonvulsant agents.

The Critical Role of Stereochemistry

This compound is a chiral molecule, existing as (R)- and (S)-enantiomers. A fundamental aspect of the SAR studies of its derivatives revolves around the influence of stereochemistry on their biological activity. It is a well-established principle in pharmacology that the three-dimensional arrangement of a molecule can significantly impact its interaction with biological targets. For this compound derivatives, the specific stereoisomer can determine the potency and efficacy of the compound. For instance, studies on related chiral molecules have demonstrated that one enantiomer may exhibit the desired pharmacological effect while the other may be inactive or even produce undesirable side effects. The precise orientation of the amino and ester groups is thought to be critical for optimal interaction with the binding sites of receptors, such as the GABA receptor complex.

Modifications of the Amino Group

The primary amino group of this compound is a key site for derivatization. N-substitution allows for the introduction of various functionalities, which can significantly alter the compound's physicochemical properties and its interaction with biological targets.

Research into N-aryl and N-benzyl derivatives has been a notable area of investigation. The introduction of aromatic rings can enhance lipophilicity, potentially improving the ability of the compounds to cross the blood-brain barrier, a critical factor for drugs targeting the central nervous system. The nature and position of substituents on these aromatic rings play a pivotal role in modulating activity.

| Derivative Type | General Structure | Key Findings |

| N-Aryl Derivatives | Aryl-NH-CH(CH₃)-CH₂-COOEt | The electronic properties of the aryl substituent can influence anticonvulsant activity. Electron-withdrawing or electron-donating groups on the phenyl ring can modulate potency. |

| N-Benzyl Derivatives | Benzyl-NH-CH(CH₃)-CH₂-COOEt | The presence of a benzyl (B1604629) group can be favorable for activity. Substituents on the benzyl ring can further refine the pharmacological profile. |

Alterations to the Ester Functionality

The ethyl ester group of this compound is another key target for modification. The size and nature of the ester alkyl chain can impact the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to target receptors.

Systematic variations of the ester group, from smaller methyl esters to larger and more complex moieties, have been explored to understand the spatial requirements of the binding pocket. The hydrolysis of the ester to the corresponding carboxylic acid can also dramatically alter the pharmacological profile, often leading to a change in the primary biological target or a loss of activity, depending on the specific SAR for a given target.

| Ester Modification | General Structure | Impact on Activity |

| Methyl Ester | R-NH-CH(CH₃)-CH₂-COOMe | Can alter potency and pharmacokinetic profile compared to the ethyl ester. |

| Larger Alkyl Esters | R-NH-CH(CH₃)-CH₂-COO-Alkyl | May influence lipophilicity and duration of action. |

| Carboxylic Acid | R-NH-CH(CH₃)-CH₂-COOH | Often results in a significant change in biological activity and properties. |

Backbone Modifications

Modifications to the butanoate backbone of this compound, such as the introduction of substituents or conformational constraints, can provide valuable insights into the optimal geometry for biological activity. These changes can influence the relative positioning of the key pharmacophoric elements—the amino and ester groups.

The structural relationship to GABA suggests that the distance and relative orientation between the amino group and the carbonyl carbon of the ester are critical for receptor interaction. Studies on conformationally restricted analogs can help to elucidate the bioactive conformation of these flexible molecules.

Mechanistic and Computational Studies of Ethyl 3 Aminobutanoate

Elucidation of Reaction Mechanisms in Chemical Synthesis

The chemical synthesis of ethyl 3-aminobutanoate and its derivatives can be achieved through various reaction pathways, and understanding the underlying mechanisms is crucial for optimizing reaction conditions and achieving desired products. For instance, a short and effective synthesis of ethyl 3-(3-aminophenyl)propanoate (B2654546) involves a tandem Knoevenagel condensation/alkylidene reduction of 3-nitrobenzaldehyde (B41214) with Meldrum's acid, followed by reduction of the resulting 3-(3-nitrophenyl)propanoic acid with stannous chloride in ethanol (B145695). nih.gov In this process, the stannous chloride serves a dual role, acting as both a reducing agent for the nitro group and as a Lewis acid to catalyze the esterification of the carboxylic acid with ethanol. nih.gov

Another example is the SNAr reaction of 2,4,6-trichloropyrimidine (B138864) with ethyl 4-aminobutanoate, which yields a major 4-substituted product and a minor 2-substituted product. rsc.org Computational modeling has been employed to discriminate between different possible kinetic models for this reaction, ultimately identifying a first-order dependence on both reactants for the formation of both the major and minor products. rsc.org

Computational Modeling and Density Functional Theory (DFT) Calculations

Computational modeling, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for investigating the intricacies of chemical reactions involving this compound and related compounds.

Insights into Reactivity and Stereoinversion